2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate
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Overview
Description
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonyl group, a phenyl group, and a pyrrolidine ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves multiple steps. One common method includes the reaction of 4-methylphenyl sulfonyl chloride with 4-hydroxybenzaldehyde to form an intermediate compound. This intermediate is then reacted with ethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Methylphenyl)sulfonyl]piperazino}-1-morpholino-1-ethanone
- 4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its structure allows for specific interactions with biological targets, making it a valuable compound for further study.
Properties
Molecular Formula |
C27H24N2O8S |
---|---|
Molecular Weight |
536.6 g/mol |
IUPAC Name |
[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-benzamido-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C27H24N2O8S/c1-18-7-13-23(14-8-18)38(34,35)37-22-11-9-19(10-12-22)24(30)17-36-27(33)21-15-25(31)29(16-21)28-26(32)20-5-3-2-4-6-20/h2-14,21H,15-17H2,1H3,(H,28,32) |
InChI Key |
USZRRGUBCRAHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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